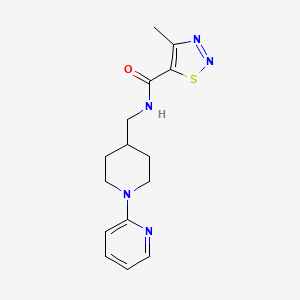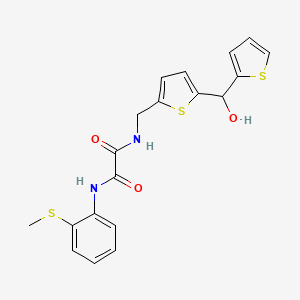
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a pyridine ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which can participate in various types of chemical reactions. The pyridine and piperidine rings are six-membered rings, with the pyridine ring containing one nitrogen atom and the piperidine ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the thiadiazole, pyridine, and piperidine rings. These rings can participate in various types of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the thiadiazole, pyridine, and piperidine rings could influence its solubility, melting point, boiling point, and other physical and chemical properties .Applications De Recherche Scientifique
Thiazole-Piperidine Hybrids as Mycobacterium Tuberculosis Inhibitors
A study by Jeankumar et al. (2013) involved the design and synthesis of thiazole-piperidine hybrid analogues, demonstrating significant potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds were synthesized from aryl thioamides and evaluated for their antituberculosis activity, showing promising results without cytotoxicity at certain concentrations.
Molecular Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This study utilized molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models, contributing to the understanding of how structural modifications can influence receptor binding and activity.
Pyrazole Derivatives as Cannabinoid Receptor Antagonists
A study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including their ability to serve as cannabinoid receptor antagonists. This research provided insights into the structural requirements for potent and selective antagonistic activity against the cannabinoid CB1 receptor.
Antimycobacterial Activity of Substituted Isosteres
Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with various isosteres and evaluated their activity against Mycobacterium tuberculosis. This work highlighted the potential of these compounds in developing new antimycobacterial agents.
Synthesis and Evaluation of Nonaqueous Capillary Electrophoresis
A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This methodological research is crucial for quality control and analysis of pharmaceutical compounds.
Glycine Transporter 1 Inhibitor Development
Research by Yamamoto et al. (2016) led to the identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the application of central nervous system multiparameter optimization in drug discovery.
Orientations Futures
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing thiadiazole, pyridine, and piperidine rings. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
Propriétés
IUPAC Name |
4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-10-12-5-8-20(9-6-12)13-4-2-3-7-16-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJXZSEAWETPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)


![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
